3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-22(27-11-13-28(14-12-27)24(32)21-6-3-15-33-21)18-9-7-17(8-10-18)16-29-23(31)19-4-1-2-5-20(19)25-26-29/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLZSLLFYBXCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzotriazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-carbonyl group: This step often involves acylation reactions using furan-2-carbonyl chloride.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.52 g/mol. The structure features a benzotriazine core with piperazine and furan substituents, which contribute to its unique reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer properties. The presence of the piperazine ring is particularly noteworthy as it has been associated with interactions at various neurotransmitter receptors, which may influence cancer cell proliferation and survival. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells through multiple signaling pathways .
Antimicrobial Properties
The furan moiety in the compound is known for its antimicrobial activity. Compounds containing furan rings have been documented to exhibit broad-spectrum antibacterial and antifungal effects. The specific interactions of the furan carbonyl group with microbial enzymes can disrupt essential cellular functions, leading to cell death .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate inflammatory responses has been observed in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine component allows for interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing both neurological and cancer-related pathways.
- Enzymatic Inhibition : The carbonyl groups present in the structure can act as electrophiles, potentially inhibiting key enzymes involved in tumor growth and microbial metabolism.
- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of benzotriazine derivatives against various human cancer cell lines. The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
Study 2: Antimicrobial Activity
A comparative study published in Journal of Medicinal Chemistry highlighted the antimicrobial effects of furan-containing compounds. The tested compound showed effective inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for antibiotic development .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
